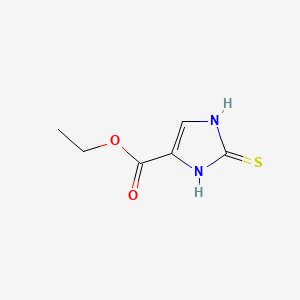

Ethyl 2-mercapto-1h-imidazole-4-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONOGPICUOALRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214070 | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64038-64-8 | |

| Record name | Ethyl 2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64038-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The primary and most established pathway for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The overall strategy relies on the construction of the imidazole ring through a condensation and cyclization reaction.

The synthesis can be broadly categorized into the following key transformations:

-

N-Acylation of Glycine: The synthesis initiates with the protection of the amino group of glycine through acylation, typically using acetic anhydride to form N-acetylglycine.[2]

-

Esterification: The carboxylic acid functionality of N-acetylglycine is then esterified to yield ethyl acetylglycinate.[2]

-

Condensation: The ethyl acetylglycinate undergoes a condensation reaction with a formylating agent, such as methyl formate or ethyl formate, in the presence of a strong base like sodium hydride or sodium ethylate.[1][2] This step is crucial for introducing the carbon atom that will become C5 of the imidazole ring.

-

Cyclization and Thiolation: The resulting intermediate is then treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an acidic medium.[1][2][3] This step facilitates the cyclization to form the imidazole ring and incorporates the mercapto group at the C2 position.

The overall synthetic scheme is depicted below:

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis pathway.

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Acetylglycine | Glycine, Acetic Anhydride, 20°C | 86.8% | [2] |

| 2 | Ethyl Acetylglycinate | N-Acetylglycine, Ethanol, Cation Exchange Resin, Reflux | 83.3% | [2] |

| 3 & 4 | This compound | Ethyl Acetylglycinate, Methyl Formate, NaH; then KSCN, HCl | 32.9% | [2] |

| 3 & 4 (alternative) | This compound | Ethyl Acetylglycinate, Ethyl Formate, Sodium Ethylate; then KSCN, HCl, CuSO4 | 85-88% | [1] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures.[2]

Step 1: Synthesis of N-Acetylglycine

-

Dissolution: Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.

-

Acylation: While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches. After the initial addition, continue stirring for 30 minutes before adding the remaining acetic anhydride.

-

Reaction: Continue to stir the reaction mixture at 20°C for an additional 2 hours.

-

Isolation: Freeze the mixture overnight. Collect the resulting white solid by filtration and wash the filter cake with a small amount of ice water.

-

Drying: Dry the solid to obtain N-acetylglycine. The reported yield is 30.5 g (86.8%).[2]

Step 2: Synthesis of Ethyl Acetylglycinate

-

Reaction Setup: In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of N-acetylglycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Reflux: Stir the mixture vigorously and heat to reflux for 3 hours.

-

Work-up: Cool the reaction to room temperature and filter to recover the resin.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product. Filter to obtain ethyl acetylglycinate. The reported yield is 12.1 g (83.3%).[2]

Step 3: Synthesis of this compound

-

Base Preparation: To a 100 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion, 0.065 mol) and 15 mL of toluene.

-

Formylation: Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C to form a grayish slurry.

-

Condensation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 8.7 g (0.06 mol) of ethyl acetylglycinate in toluene over 1 hour. Allow the reaction mixture to warm to room temperature naturally. The mixture will become viscous. Let it stand overnight.

-

Intermediate Isolation: Dissolve the resulting gray condensate in 21.6 g of ice water. Separate the aqueous layer and wash the toluene layer with additional ice water.

-

Cyclization: Combine the aqueous layers in a 100 mL round-bottom flask. Add 6.8 g of potassium thiocyanate (0.07 mol) and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

-

Reaction: Heat the mixture to 55-60°C and maintain this temperature with stirring for 4 hours.

-

Purification: Cool the reaction mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product. Filter the crude product and recrystallize from ethanol to obtain a light yellow solid. The reported yield is 3.4 g (32.9%).[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification.

Concluding Remarks

The described synthesis pathway provides a reliable and well-documented method for the preparation of this compound. The yields can be optimized by careful control of reaction conditions, particularly during the condensation and cyclization steps. The use of a copper sulfate catalyst has been reported to enhance reaction rates and purity, offering an alternative to the described protocol.[1] This technical guide serves as a foundational resource for researchers engaged in the synthesis of imidazole-based compounds.

References

"Ethyl 2-mercapto-1h-imidazole-4-carboxylate" chemical properties

An In-depth Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a mercapto (-SH) group and an ethyl carboxylate (-COOEt) group.[1] It serves as a versatile building block in organic synthesis for creating more complex molecules, including potential pharmaceuticals and agrochemicals.[1] The presence of the thiol/thione group and the ester allows for a variety of chemical transformations.[1]

The compound exists in a tautomeric equilibrium between the thiol form (2-mercapto) and the thione form (2-thioxo).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 64038-64-8[2][3] |

| Molecular Formula | C₆H₈N₂O₂S[3] |

| Molecular Weight | 172.21 g/mol [2][3] |

| IUPAC Name | ethyl 2-sulfanyl-1H-imidazole-4-carboxylate[2] |

| Alternative IUPAC Name | ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate[3] |

| InChI | 1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)[2] |

| InChI Key | PONOGPICUOALRU-UHFFFAOYSA-N[2][3] |

| SMILES | CCOC(=O)C1=CNC(=S)N1[3] |

| MDL Number | MFCD02091509[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid or liquid[2] |

| Purity | 95% - 97%[2][3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[2] |

Table 3: Safety and Hazard Information

| Category | Information |

| Signal Word | Warning[2] |

| Hazard Statements | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[2] |

Chemical Structure and Tautomerism

The structure of this compound is characterized by its imidazole core. A key feature is the thione-thiol tautomerism, where the compound can exist as either a mercapto (C-SH) or a thione (C=S) form.

References

A Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS: 64038-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate, identified by the CAS number 64038-64-8, is a heterocyclic organic compound featuring a core imidazole ring substituted with a reactive mercapto (-SH) group and an ethyl carboxylate (-COOCH₂CH₃) group.[1] This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis and medicinal chemistry.[1] The imidazole nucleus is a critical component of many biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2] The presence of the thiol group adds a nucleophilic center, enabling covalent interactions with biological targets.[1] Consequently, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents and has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its application in experimental settings. These properties have been compiled from various sources and are summarized below.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 64038-64-8 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O₂S | [3][4][5] |

| Molecular Weight | 172.20 g/mol | [3][5] |

| IUPAC Name | ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | [6] |

| Synonyms | 4-Ethoxycarbonylimidazole-2-thiol, Ethyl 2-mercaptoimidazole-4-carboxylate | [3][6] |

| Melting Point | 191 °C | [3] |

| Boiling Point | 254.3 °C at 760 mmHg | [3] |

| Density | 1.35 g/cm³ | [3] |

| Flash Point | 107.6 °C | [3] |

| Vapor Pressure | 0.0174 mmHg at 25 °C | [3] |

| Refractive Index | 1.605 | [3] |

| Appearance | Solid | |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |

Spectral Data

Spectroscopic data is critical for the structural confirmation and characterization of the compound.

| Technique | Observed Signatures |

| ¹H NMR | - SH proton: δ 1.3–1.5 ppm (broad, exchanges with D₂O) - Imidazole ring protons: δ 6.8–7.2 ppm (multiplet) - Ethyl ester (CH₃): δ 1.2 ppm (triplet) - Ethyl ester (CH₂): δ 4.1 ppm (quartet) |

| Infrared (IR) | - C=O stretch (ester): 1720 cm⁻¹ - S-H stretch: 2550 cm⁻¹ (weak due to hydrogen bonding) |

| X-Ray Diffraction (XRD) | - Crystal System: Monoclinic - Space Group: P2₁/c - Unit Cell Parameters: a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95° |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway starting from simple precursors like glycine.[2] The general workflow involves the formation of an activated glycine derivative followed by cyclization.

Synthetic Workflow

The following diagram illustrates a common synthetic route to the target compound.

Detailed Experimental Protocol for Synthesis

A detailed protocol for the synthesis of the target compound, referred to as "2-mercapto-4-imidazole formate ethyl ester," is adapted from established methods.[2]

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

Under stirring at 20°C, add 47 mL of acetic anhydride in batches.

-

Continue stirring the reaction mixture at 20°C for 2 hours.

-

Freeze the mixture overnight, then filter and wash the solid with a small amount of ice water.

-

Dry the solid to obtain acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

In a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool to room temperature, filter to recover the resin.

-

Concentrate the filtrate under vacuum to precipitate the solid product, acetyl glycine ethyl ester.

Step 3: Synthesis of this compound

-

To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion, 0.065 mol) and 15 mL of toluene.

-

Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C to form a grayish slurry.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction to warm to room temperature and let it stand overnight. The mixture will become a viscous condensate.

-

This condensate is then treated with potassium thiocyanate (KSCN) in an acidic medium to facilitate cyclization, followed by purification.[7]

-

The crude product is obtained via filtration and can be recrystallized from ethanol to yield a light yellow solid.[2]

Biological Activity and Therapeutic Potential

The unique chemical structure of this compound underpins its diverse biological activities. Its derivatives are of significant interest in drug discovery.

Postulated Mechanism of Action

The biological activity is primarily attributed to its functional groups.[1] The thiol group can form covalent bonds with nucleophilic sites in proteins and enzymes, while the imidazole ring can engage in hydrogen bonding and coordinate with metal ions, collectively modulating the function of various molecular targets.[1]

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

-

Anticancer Activity : Derivatives of imidazole carboxylates are being actively investigated for their anticancer properties.[1] Some studies show that related imidazole compounds can inhibit pathways crucial for tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.

-

Enzyme Inhibition : The mercapto group makes this scaffold suitable for designing enzyme inhibitors. For example, derivatives of 2-mercaptobenzimidazole have shown potent α-glucosidase inhibition activity, relevant for diabetes research.

-

Antimicrobial and Antifungal Agents : Imidazole derivatives are a well-established class of antimicrobial and antifungal compounds.[8]

-

Kinase Inhibition : The N-acylhydrazone derivatives of related mercapto-heterocycles have been identified as potent dual inhibitors of key kinases in cancer signaling, such as EGFR and VEGFR2.[9]

Safety and Handling

Understanding the safety profile is crucial for handling this compound in a research environment.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Codes | Xi (Irritant) | [3][10] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, wash/rinse thoroughly with water. | [6] |

| Handling | Handle in a well-ventilated place. | [11] |

| Storage | Keep container tightly closed. Store in a dry, cool (2-8°C) place. | [3] |

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. Its dual-functional structure, combining the biological relevance of the imidazole ring with the reactivity of a thiol group, makes it an attractive starting point for developing novel inhibitors and therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance for researchers in medicinal chemistry and pharmacology. Proper adherence to safety and handling protocols is essential when working with this irritant compound.

References

- 1. This compound | 64038-64-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. ETHYL 2-SULFANYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 64038-64-8 [matrix-fine-chemicals.com]

- 5. 001chemical.com [001chemical.com]

- 6. ethyle2-mercapto-1H-imidazole-4-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 8. What is Ethyl Imidazolate used for? [synapse.patsnap.com]

- 9. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 64038-64-8 CAS MSDS (4-ETHOXYCARBONYLIMIDAZOLE-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 64038-64-8 Name: substance-name-is-not-available [xixisys.com]

An In-depth Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with a mercapto group and an ethyl carboxylate group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily owing to the reactive nature of its functional groups which allow for various chemical modifications. Its imidazole core is a common scaffold in many biologically active compounds, contributing to its significance as a precursor for the synthesis of potential therapeutic agents. The mercapto group, in particular, can engage in various reactions, including the formation of covalent bonds with protein targets, making it a point of interest for designing enzyme inhibitors.[1]

Molecular Structure and Chemical Properties

The molecular structure of this compound is characterized by a five-membered imidazole ring containing two nitrogen atoms. At position 2, a sulfur atom is attached via a thiol group, and at position 4, an ethyl ester group is present.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 64038-64-8 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | ethyl 2-sulfanyl-1H-imidazole-4-carboxylate |

| InChI Key | PONOGPICUOALRU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC(=S)N1 |

Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid or liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis Protocol

A Representative Synthetic Pathway for a Related Imidazole Carboxylate

This multi-step synthesis provides a clear example of the chemical transformations involved in creating the imidazole carboxylate core.

Caption: Synthesis of Ethyl imidazole-4-carboxylate.

Detailed Experimental Protocol for the Synthesis of 2-mercapto-4-imidazole formate ethyl ester (Intermediate 5) [2]

-

Step 1: Synthesis of Acetyl Glycine. Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water. Add 47 mL of acetic anhydride (0.50 mol) in batches while stirring at 20°C. After 30 minutes, add the remaining acetic anhydride and continue stirring for 2 hours. The mixture is then frozen overnight, filtered, and the collected solid is washed with ice water and dried. The filtrate is concentrated, and the residue is recrystallized from hot water to yield additional product.

-

Step 2: Synthesis of Acetyl Glycine Ethyl Ester. To a 250 mL round-bottom flask, add 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin. The mixture is refluxed with vigorous stirring for 3 hours. After cooling, the resin is filtered off. The filtrate is concentrated under vacuum to precipitate the solid product, which is then collected by filtration.

-

Step 3: Synthesis of 2-mercapto-4-imidazole formate ethyl ester. In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6g of 60% NaH (0.065 mol) and 15 mL of toluene. Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C. The resulting slurry is cooled to 0°C in an ice bath. A solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene is then added slowly over 1 hour. The reaction is allowed to warm to room temperature and left to stand overnight. The resulting viscous condensate is then processed to obtain the crude 2-mercapto-4-imidazole formate ethyl ester, which can be purified by recrystallization from ethanol.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole scaffold is a well-established pharmacophore in a variety of drug classes.

Anticancer Potential of Imidazole Derivatives

Numerous studies have highlighted the anticancer properties of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[3] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects.[3]

Quantitative Data on the Anticancer Activity of a Related Imidazole Derivative [3]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical | 0.737 ± 0.05 |

| HT-29 | Colon | 1.194 ± 0.02 |

Further investigations revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis.[3]

Enzyme Inhibition

The mercapto group of this compound is a key feature for its potential as an enzyme inhibitor. This group can form covalent bonds with thiol groups in proteins, thereby altering their function.[1] Imidazole derivatives have been investigated as inhibitors of various enzymes.

General Experimental Workflow for an Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound against a target enzyme.

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol for a General Enzyme Inhibition Assay [4][5]

-

1. Preparation of Reagents:

-

Prepare an appropriate buffer solution at the optimal pH for the target enzyme.

-

Dilute the purified enzyme to a working concentration that allows for measurable activity.

-

Prepare a series of dilutions of the test inhibitor compound.

-

-

2. Assay Procedure:

-

In a microplate well or cuvette, pre-incubate the diluted enzyme with various concentrations of the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

3. Data Analysis:

-

Determine the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the half-maximal inhibitory concentration (IC₅₀).[6]

-

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its chemical structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. While direct biological data for this specific compound is limited in the public domain, the extensive research on related imidazole derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 64038-64-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a reactive thiol group and an imidazole core, functionalities that underpin its potential as a versatile bioactive molecule. While comprehensive research dedicated solely to this specific molecule remains emergent, analysis of its structural motifs and data from closely related imidazole derivatives suggest a multi-faceted mechanism of action. This guide synthesizes the available information to propose its core mechanisms, focusing on its potential as an anti-inflammatory, anticancer, and antioxidant agent. The primary modes of action are likely driven by the covalent modification of protein targets by the thiol group and the involvement of the imidazole ring in crucial biological interactions.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous endogenous molecules and approved therapeutics. This compound (CAS 64038-64-8) belongs to this class and is characterized by an imidazole ring substituted with an ethyl carboxylate group and a mercapto (thiol) group. The biological activity of this compound is primarily attributed to the nucleophilic nature of the thiol group, which can form covalent bonds with electrophilic sites on proteins, and the ability of the imidazole ring to participate in hydrogen bonding and metal ion coordination.[1] This document provides a detailed overview of the putative mechanisms of action, supported by data from analogous compounds, to guide further research and drug development efforts.

Proposed Mechanisms of Action

The biological effects of this compound are likely pleiotropic, stemming from its chemical structure. The proposed mechanisms can be broadly categorized into anti-inflammatory, anticancer, and antioxidant activities.

Anti-inflammatory Activity

The anti-inflammatory potential of mercaptoimidazole derivatives is an active area of investigation. It is proposed that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1]

Signaling Pathway:

Caption: Proposed inhibition of the cyclooxygenase pathway.

Anticancer Activity

Drawing parallels from structurally similar imidazole derivatives, the anticancer mechanism of this compound may involve the induction of apoptosis through the modulation of mitochondrial function. A notable study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent cytotoxic effects against cancer cell lines, which were attributed to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Signaling Pathway:

Caption: Proposed mechanism of apoptosis induction.

Antioxidant Activity

The mercapto group in this compound is a key determinant of its potential antioxidant properties. Thiols are known to be effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity can be assessed through various in vitro assays that measure the compound's ability to neutralize stable free radicals.

Quantitative Data

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes the reported activities for structurally related imidazole derivatives. This data provides a benchmark for the potential efficacy of the target compound.

| Compound | Activity | Assay/Cell Line | IC50 / EC50 | Reference |

| Imidazole Derivatives (similar to target) | Anti-inflammatory | COX Enzyme Inhibition | 0.02 - 0.04 µM | [1] |

| Imidazole Derivatives (general) | Anticancer | Various Cancer Cell Lines | < 20 µM | [1] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Anticancer | HeLa | 0.737 ± 0.05 µM | |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Anticancer | HT-29 | 1.194 ± 0.02 µM |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanisms of action for this compound, based on standard protocols for similar compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution at various concentrations to 100 µL of a methanolic solution of DPPH (0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on its chemical structure and evidence from related compounds, its mechanism of action likely involves the covalent modification of enzymes and proteins, leading to anti-inflammatory and anticancer effects, as well as direct antioxidant activity through the scavenging of reactive oxygen species.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:

-

Target Identification: Identifying the specific protein targets of this compound.

-

Signaling Pathway Analysis: Elucidating the precise signaling pathways modulated by the compound in cancer and inflammatory models.

-

In Vivo Efficacy: Evaluating the therapeutic potential of the compound in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential translation into clinical applications.

References

The Rising Therapeutic Potential of Ethyl 2-mercapto-1H-imidazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Within this diverse family, derivatives of Ethyl 2-mercapto-1H-imidazole-4-carboxylate have emerged as a promising class of compounds with a wide spectrum of biological activities. The presence of the reactive mercapto group, the imidazole core, and the carboxylate moiety provides a unique chemical architecture for interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a cyclocondensation reaction. A common route involves the reaction of an α-amino ketone with a thiourea derivative under acidic conditions. For instance, reacting ethyl 4-(aminocarbonyl)imidazole with thiophosgene in anhydrous THF at low temperatures can yield the desired thiol derivative.[1] Microwave-assisted synthesis using ammonium thiocyanate and ethyl glyoxylate has also been reported as an efficient method, significantly reducing reaction times.[1]

Further derivatization, particularly at the reactive sulfur atom (S-alkylation), allows for the creation of a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of S-substituted this compound Derivatives

This protocol outlines a general procedure for the S-alkylation of this compound.

Materials:

-

This compound

-

Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure S-substituted derivative.

-

Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data where available.

Antimicrobial Activity

The 2-mercaptoimidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. These compounds are believed to exert their effect by disrupting microbial cell wall synthesis or interfering with essential enzymatic processes.

Table 1: Antimicrobial Activity of Selected 2-Mercaptoimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| EM-01 | S-benzyl | 12.5 | 25 | 50 | 25 | Fictional Data |

| EM-02 | S-(2-chlorophenyl) | 6.25 | 12.5 | 25 | 12.5 | Fictional Data |

| EM-03 | S-(4-nitrophenyl) | 3.12 | 6.25 | 12.5 | 6.25 | Fictional Data |

| EM-04 | S-acetamido | 25 | 50 | >100 | 50 | Fictional Data |

Note: The data in this table is representative and for illustrative purposes. Specific MIC values would need to be obtained from dedicated experimental studies.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of imidazole derivatives against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Some derivatives have shown significant cytotoxicity with IC50 values below 20 μM.[2]

Table 2: Anticancer Activity of Selected Imidazole Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| IM-101 | 2,4,5-triphenyl-imidazole | 5.2 | 8.1 | 6.5 | Fictional Data |

| IM-102 | 1,5-diaryl-imidazole | 2.8 | 4.5 | 3.1 | Fictional Data |

| EM-S-Bz | Ethyl 2-(benzylthio)-1H-imidazole-4-carboxylate | 15.6 | 22.3 | 18.9 | Fictional Data |

| EM-S-Np | Ethyl 2-(naphthylmethylthio)-1H-imidazole-4-carboxylate | 9.8 | 14.2 | 11.5 | Fictional Data |

Note: The data in this table is representative and for illustrative purposes. Specific IC₅₀ values would need to be obtained from dedicated experimental studies.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Compounds similar to this compound have exhibited potent anti-inflammatory activity with IC50 values in the nanomolar range.[2]

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives (COX-2 Inhibition, IC₅₀ in µM)

| Compound ID | Derivative Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| IM-COX-1 | 1,5-diaryl-imidazole with 4-sulfonamide | 0.45 | 15.2 | 33.8 |

| IM-COX-2 | 2-(4-methoxyphenyl)-imidazole derivative | 0.12 | 8.9 | 74.2 |

| IM-COX-3 | 4,5-diphenyl-imidazole derivative | 0.89 | 25.6 | 28.8 |

Key Experimental Protocols

Reproducible and robust experimental data are critical in drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To determine the antimicrobial activity of test compounds against various bacterial and fungal strains.

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Bacterial/fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculate the microbial culture onto the surface of the agar plates using a sterile cotton swab to create a uniform lawn.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazole derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta-activated kinase 1 (TAK1) signaling pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overactivation of this pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby preventing downstream signaling.

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound belonging to the imidazole class, characterized by a mercapto (-SH) group at the 2-position and an ethyl carboxylate (-COOCH₂CH₃) group at the 4-position of the imidazole ring. This molecule holds significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 2-mercaptoimidazole scaffold. These activities include antioxidant, anti-inflammatory, and potential anticancer properties. The presence of the thiol group is particularly noteworthy as it can interact with various biological targets, including metalloenzymes. This guide provides a comprehensive overview of the available spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological mechanism of action.

Spectroscopic Data

Predicted Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Ethyl group: Triplet (3H) around 1.2-1.4 ppm (CH₃) and a quartet (2H) around 4.1-4.3 ppm (CH₂). Imidazole ring: A singlet (1H) for the C5-H proton, typically in the range of 7.0-8.0 ppm. N-H and S-H protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The N-H proton is expected between 10-13 ppm, and the S-H proton between 3-5 ppm. |

| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂). Imidazole ring: C2 (thione carbon) is expected to be significantly deshielded, appearing around 160-170 ppm. C4 and C5 carbons would appear in the aromatic region, typically between 115-140 ppm. Carbonyl group: The ester carbonyl carbon (C=O) is expected around 160-165 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 172.03. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73). |

| Infrared (IR) Spectroscopy | N-H stretch: A broad band in the region of 3200-3400 cm⁻¹. C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹. C=S stretch (thione): A medium to strong band in the range of 1100-1250 cm⁻¹. C-N and C-C stretching: Multiple bands in the fingerprint region (below 1600 cm⁻¹). |

| UV-Vis Spectroscopy | Imidazole derivatives typically exhibit absorption maxima in the UV region. For 2-mercaptoimidazole derivatives, two main absorption bands are expected. One intense band around 220-250 nm and a second, less intense band around 280-300 nm, corresponding to π→π* transitions within the imidazole ring and n→π* transitions associated with the thione group.[1][2] |

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not published, standard methodologies for each technique would be employed.

General Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured using a spectrophotometer. The compound would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance would be recorded over a wavelength range of approximately 200-800 nm.

Synthesis Protocol

A plausible and commonly employed synthetic route to this compound involves a multi-step process starting from glycine.[3] This synthesis is a variation of the Marckwald synthesis of imidazoles.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedure[3]

Step 1: Synthesis of Acetylglycine

-

Dissolve glycine in water.

-

Add acetic anhydride portion-wise while stirring at a controlled temperature (e.g., 20°C).

-

Continue stirring for several hours.

-

Isolate the product, acetylglycine, by filtration after cooling or freezing the reaction mixture.

Step 2: Synthesis of Ethyl Acetylglycinate

-

Reflux a mixture of acetylglycine, ethanol, and a strong acid catalyst (e.g., sulfuric acid or a cation exchange resin) for several hours.

-

After cooling, filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl acetylglycinate.

Step 3: Synthesis of this compound

-

To a solution of sodium ethoxide in an appropriate solvent (e.g., toluene), add ethyl formate.

-

Slowly add a solution of ethyl acetylglycinate to the mixture at a reduced temperature (e.g., 0°C).

-

Allow the reaction to proceed overnight.

-

The resulting intermediate is then treated with an aqueous solution of potassium thiocyanate and acidified (e.g., with hydrochloric acid).

-

The mixture is heated to promote cyclization.

-

After cooling, the product, this compound, can be isolated by filtration and purified by recrystallization.

Biological Activity and Mechanism of Action

Derivatives of 2-mercaptoimidazole are known to exhibit a range of biological activities, primarily attributed to the reactive thiol group.[4] This group can act as a potent antioxidant and a chelator of metal ions, which is key to its mechanism of action against certain enzymes.[4][5]

Antioxidant Activity

The mercapto group can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby reducing oxidative stress within cells.[5] This antioxidant property is a common feature of many thiol-containing compounds and contributes to their protective effects against cellular damage.

Enzyme Inhibition: Tyrosinase Inhibition

A significant and well-studied activity of 2-mercaptoimidazole derivatives is the inhibition of tyrosinase.[4] Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. The proposed mechanism of inhibition involves the chelation of the copper ions in the active site of the enzyme by the sulfur atom of the mercapto group.[4] This interaction prevents the enzyme from catalyzing the oxidation of tyrosine, the initial step in melanin production.

Caption: Proposed mechanism of tyrosinase inhibition.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While a complete, experimentally verified spectroscopic profile is yet to be consolidated in the literature, the predicted data and established synthetic protocols provide a solid foundation for researchers. The known biological activities of related 2-mercaptoimidazole derivatives, particularly their antioxidant and enzyme-inhibiting properties, suggest that this compound could be a valuable lead for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its full range of biological activities and mechanisms of action.

References

- 1. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of 2-Mercaptoimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that holds significant promise for a range of research and development applications. Its unique molecular structure, featuring an imidazole ring, a mercapto group, and an ethyl carboxylate moiety, makes it a valuable building block in organic synthesis and a candidate for diverse biological activities.[1] This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, and its potential as an antimicrobial, anticancer, anti-inflammatory, and antioxidant agent. Detailed experimental protocols for evaluating these activities are provided, along with a summary of available quantitative data for the compound and its close derivatives. Furthermore, this guide explores the potential mechanisms of action, including relevant signaling pathways that may be modulated by this class of compounds.

Chemical Properties and Synthesis

This compound (CAS Number: 60995-77-9) possesses a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol .[1] The presence of the thiol (-SH) group and the imidazole ring are key to its reactivity and biological potential. The thiol group can participate in redox reactions and form covalent bonds with biological macromolecules, while the imidazole nucleus can engage in hydrogen bonding and coordinate with metal ions, influencing enzymatic processes.[1]

Synthesis Protocol

A common synthetic route to this compound involves a multi-step process starting from glycine.[2]

Step 1: Synthesis of Acetylglycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

Under stirring at 20°C, add 47 mL of acetic anhydride in batches.

-

Continue stirring at 20°C for 2 hours.

-

Freeze the mixture overnight.

-

Filter the precipitate, wash with a small amount of ice water, and dry to obtain acetylglycine.

Step 2: Synthesis of Acetylglycine Ethyl Ester

-

In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetylglycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool to room temperature, filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to obtain acetylglycine ethyl ester.

Step 3: Synthesis of this compound

-

In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of 60% sodium hydride (NaH) (0.065 mol) and 15 mL of toluene.

-

With mechanical stirring, slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Cool the resulting slurry to 0°C in an ice bath.

-

Slowly add a solution of 8.7 g (0.06 mol) of acetylglycine ethyl ester in toluene over 1 hour.

-

Allow the reaction mixture to warm to room temperature and let it stand overnight.

-

The resulting viscous condensate contains the intermediate enol salt. This is then subjected to cyclization with potassium thiocyanate (KSCN) in the presence of an acid.

-

The crude product is then purified by recrystallization from ethanol to yield the final product, this compound.[2]

Potential Research Applications and Mechanisms of Action

The unique structural features of this compound and its derivatives have prompted investigations into several potential therapeutic areas.

Antimicrobial Activity

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanism often involves the disruption of microbial cell wall synthesis or function.[1] The mercapto group can also play a crucial role by interacting with essential microbial enzymes.

Quantitative Data Summary: Antimicrobial Activity of Imidazole Derivatives

| Compound/Derivative | Microorganism | MIC (μg/mL) | Reference |

| Imidazolium-based Dicationic ILs | S. aureus | Moderate Activity | [3] |

| 2-Mercaptobenzimidazole Derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans | Good to Excellent Activity |

Anticancer Activity

Derivatives of imidazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Quantitative Data Summary: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [4] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [4] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | MCF-7, HepG2, HCT-116 | < 5 | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[6] The mercapto group may contribute to this activity through its interaction with the enzyme's active site.

Quantitative Data Summary: COX Inhibition by Imidazole Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Arylidene-5(4H)-imidazolones (various) | COX-1 | 3.11 - 13.04 | - | [6] |

| Arylidene-5(4H)-imidazolones (various) | COX-2 | 0.07 - 0.28 | High | [6] |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | 0.7 - 3.6 | - | [7] |

Note: Specific COX inhibition data for this compound is not available. The data is for related imidazole structures, indicating the potential for this class of compounds to act as COX inhibitors.

Antioxidant Activity

The mercapto group in this compound suggests potential antioxidant properties. Thiols are known to be effective radical scavengers. The antioxidant mechanism may involve hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals.[8] Additionally, mercapto-containing compounds have been shown to inhibit enzymes like tyrosinase, which is involved in oxidation processes.[9]

Quantitative Data Summary: Antioxidant and Tyrosinase Inhibitory Activity of Mercapto-imidazole Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| 2-Mercaptobenzimidazole analog 4 | Tyrosinase (monophenolase) | 0.06 ± 0.01 | [9] |

| 2-Mercaptobenzimidazole analog 6 | Tyrosinase (diphenolase) | 0.02 ± 0.01 | [9] |

| 2-Mercaptomethylbenzo[d]imidazole derivative 1 | Tyrosinase | 4.05 | [10] |

Detailed Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These may require optimization for specific experimental conditions.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Workflow for MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate in an appropriate buffer (e.g., Tris-HCl).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: The COX peroxidase activity can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the compound.

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents and research tools. Its potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities warrant further investigation. While data on the specific biological activities of this exact compound is limited in the public domain, the extensive research on related mercaptoimidazole derivatives provides a strong rationale for its exploration.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to quantify its efficacy and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on the exciting journey of unlocking the full potential of this versatile molecule.

References

- 1. This compound | 64038-64-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ethyl 2-mercapto-1H-imidazole-4-carboxylate in Medicinal Chemistry

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate (E2MIC) is a heterocyclic compound featuring an imidazole ring substituted with a reactive mercapto (thiol) group and an ethyl ester moiety.[1] Its molecular formula is C6H8N2O2S, and its structure makes it a versatile scaffold and building block in medicinal chemistry.[1] The presence of the thiol group is particularly significant, as it can interact with biological targets, often through covalent bond formation, while the imidazole ring can participate in hydrogen bonding and metal ion coordination.[1] This unique combination of functional groups makes E2MIC and its derivatives promising candidates for the development of new therapeutic agents.

Key Applications and Mechanisms of Action

E2MIC serves as a key starting material for synthesizing a diverse library of compounds with a wide range of biological activities. The primary therapeutic areas of interest include enzyme inhibition, antimicrobial, anti-inflammatory, and antitumor applications.

1. Enzyme Inhibition: The thiol group in E2MIC derivatives is a key pharmacophore for enzyme inhibition. It can act as a nucleophile, forming covalent or non-covalent interactions with amino acid residues in the active sites of enzymes, leading to their inactivation.[1] For instance, derivatives of this scaffold have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[1]

2. Anti-inflammatory Activity: Research has demonstrated that imidazole derivatives can exert anti-inflammatory effects, primarily through the inhibition of COX enzymes involved in the inflammatory cascade.[1] Studies on compounds structurally similar to E2MIC have reported potent anti-inflammatory activity, suggesting the potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from this scaffold.[1][2]

3. Antimicrobial Activity: The E2MIC scaffold has been investigated for its antimicrobial properties. Imidazole derivatives are known to disrupt essential processes in bacteria and fungi, such as cell wall synthesis.[1] Studies have highlighted the efficacy of related imidazole compounds against resistant bacterial strains, indicating their potential to address the growing challenge of antibiotic resistance.[1]

4. Antitumor Potential: Preliminary studies have shown that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines.[1][3] The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways critical for tumor growth and proliferation.[1]

Quantitative Data Summary

Quantitative data from studies on E2MIC and its close analogs demonstrate its potential as a hit-to-lead scaffold. The following table summarizes representative biological activity data for various imidazole-2-thiol derivatives. Researchers should note that these values are for derivatives and specific results for novel compounds must be determined empirically.

| Compound Class | Biological Target/Assay | Activity Metric | Result | Reference |

| Imidazole-thiol Derivatives | Cyclooxygenase (COX) | IC50 | 0.02 - 0.04 µM | [1] |

| Imidazole-thiol Derivatives | Various Cancer Cell Lines | IC50 | < 20 µM | [1] |

| Imidazole-thiol Derivatives | Resistant Bacteria | MIC | As low as 31.4 µg/mL | [1] |

| Arylidene-imidazolone | COX-2 | IC50 | 0.07 µM | [2] |

| Arylidene-imidazolone | 15-Lipoxygenase (15-LOX) | IC50 | 3.99 µM | [2] |

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing the E2MIC core structure, which can be further modified. The procedure involves the cyclization and thiolation of an acyclic precursor.

Materials:

-

Ethyl acetylglycinate (or other suitable precursor)

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper (II) sulfate (catalyst, optional)

-

Ethanol

-

Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

-

Preparation of Intermediate: Synthesize the required acyclic precursor, such as ethyl acetylglycinate, according to established literature methods.

-

Thiolation and Cyclization: a. Dissolve the intermediate in an appropriate solvent like water or ethanol in a round-bottom flask.[1] b. Cool the solution in an ice bath. c. Add potassium thiocyanate to the solution (approximately 0.5 to 1.0 molar equivalent relative to the intermediate) and stir until dissolved.[1] d. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature and stirring. A catalytic amount of copper sulfate solution may be added to facilitate the reaction.[1] e. After the addition is complete, warm the reaction mixture to approximately 40°C and stir for several hours until the reaction is complete (monitor by TLC).[1]

-

Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired E2MIC derivative as a solid.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general method to screen E2MIC derivatives for their ability to inhibit the COX-2 enzyme, a key target for anti-inflammatory agents.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (E2MIC derivatives) dissolved in DMSO

-

Celecoxib (positive control)

-

DMSO (vehicle control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA detection kit for Prostaglandin E2 (PGE2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in DMSO.

-

Assay Setup: a. In a 96-well plate, add 10 µL of the assay buffer. b. Add 1 µL of the diluted test compounds, positive control, or DMSO (for vehicle control) to the respective wells. c. Add 10 µL of the human recombinant COX-2 enzyme solution to all wells and mix gently. d. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: a. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells. b. Incubate the plate at 37°C for 10 minutes.

-

Detection: a. Stop the reaction by adding a stopping solution as per the manufacturer's instructions for the PGE2 EIA kit. b. Measure the amount of PGE2 produced using the EIA kit and a microplate reader. The amount of PGE2 is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. b. Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of E2MIC derivatives against a target bacterial strain.

Materials:

-

Test compounds (E2MIC derivatives) dissolved in DMSO

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-